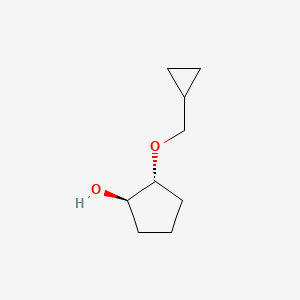
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science Applications
Thermoresponsive Polymers : Research by Du et al. (2010) on poly(meth)acrylamide derivatives, including polymers with pendent cyclic orthoester groups, has shown these materials to be thermosensitive, dissolvable in water at low temperatures, and hydrolyzable under mildly acidic conditions. This demonstrates the potential of acrylamide derivatives in creating responsive materials for various applications, including drug delivery and environmental sensing Du et al., 2010.
Biocompatible Polymers : A study by Chua et al. (2012) synthesized a library of (meth)acrylamido copolymers, showcasing improved solubility and thermosensitive properties. These polymers are designed as biocompatible PEG analogues, highlighting their significance in medical applications such as tissue engineering and drug delivery systems Chua et al., 2012.
Material Engineering Applications
- Photoresponsive Polymers : Akiyama and Tamaoki (2004) explored the copolymerization of N-isopropylacrylamide with acrylamide derivatives containing azobenzene groups. These polymers exhibit reversible changes in hydrophobicity upon exposure to UV and visible light, making them ideal for developing smart materials that can be used in light-controlled processes and devices Akiyama & Tamaoki, 2004.
Biochemical Applications
Corrosion Inhibitors : Research on the synthesis and characterization of new acrylamide derivatives, such as those by Abu-Rayyan et al. (2022), has demonstrated their effectiveness as corrosion inhibitors for copper in acidic solutions. This application is crucial for protecting metal surfaces in industrial processes, thereby extending the lifespan of metal components and reducing maintenance costs Abu-Rayyan et al., 2022.
Controlled Polymerization : Mori et al. (2005) synthesized homopolymers of acrylamide containing L-phenylalanine moiety via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for precise control over polymer architecture, opening possibilities for designing polymers with specific functionalities for biomedical applications Mori et al., 2005.
Properties
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-17(14-10-11-22(19,20)12-14)16(18)9-6-13-4-7-15(21-2)8-5-13/h4-9,14H,3,10-12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHHGYCXJBWQR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)
![(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2525334.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)


